molecular formula C31H25ClN4O2S2 B12021228 2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide CAS No. 618432-43-2

2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide

Cat. No.: B12021228
CAS No.: 618432-43-2
M. Wt: 585.1 g/mol
InChI Key: HTPXWTHTCULFIS-UHFFFAOYSA-N
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Description

2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidine core, and a carbazole moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the chlorophenyl group and the carbazole moiety. Common reagents used in these reactions include thionyl chloride, ethyl carbazole, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can modify the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide: shares structural similarities with other compounds containing the cyclopenta[4,5]thieno[2,3-d]pyrimidine core and carbazole moiety.

    Similar compounds: include derivatives with different substituents on the phenyl or carbazole groups, which may exhibit varying biological activities and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture, which confer distinct chemical reactivity and potential biological effects.

Properties

CAS No.

618432-43-2

Molecular Formula

C31H25ClN4O2S2

Molecular Weight

585.1 g/mol

IUPAC Name

2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide

InChI

InChI=1S/C31H25ClN4O2S2/c1-2-35-24-8-4-3-6-21(24)23-16-19(12-15-25(23)35)33-27(37)17-39-31-34-29-28(22-7-5-9-26(22)40-29)30(38)36(31)20-13-10-18(32)11-14-20/h3-4,6,8,10-16H,2,5,7,9,17H2,1H3,(H,33,37)

InChI Key

HTPXWTHTCULFIS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3C6=CC=C(C=C6)Cl)C7=CC=CC=C71

Origin of Product

United States

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